NS2B/NS3-IN-3 hydrochloride
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Overview
Description
NS2B/NS3-IN-3 hydrochloride is a compound that has garnered significant interest in the field of antiviral research. It is primarily known for its inhibitory effects on the NS2B/NS3 protease, a crucial enzyme involved in the replication of flaviviruses such as dengue and Zika viruses . This compound is a promising candidate for the development of novel antiviral therapies, especially in regions where these viruses are endemic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NS2B/NS3-IN-3 hydrochloride typically involves multiple steps, including the formation of key intermediates and their subsequent conversion into the final product. The synthetic route often starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The goal is to produce the compound in sufficient quantities to meet the demands of research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
NS2B/NS3-IN-3 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
NS2B/NS3-IN-3 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of serine proteases and to develop new synthetic methodologies.
Biology: The compound is employed in cellular assays to investigate its effects on viral replication and protein interactions.
Medicine: this compound is a potential therapeutic agent for treating infections caused by dengue and Zika viruses. It is also used in drug discovery programs to identify new antiviral compounds.
Industry: The compound’s inhibitory properties make it valuable for developing antiviral coatings and treatments for medical devices
Mechanism of Action
NS2B/NS3-IN-3 hydrochloride exerts its effects by inhibiting the NS2B/NS3 protease, a serine protease essential for the replication of flaviviruses. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins into functional units necessary for viral replication. This inhibition disrupts the viral life cycle, reducing the production of new viral particles .
Comparison with Similar Compounds
Similar Compounds
- NS2B/NS3-IN-1 hydrochloride
- NS2B/NS3-IN-2 hydrochloride
- NS2B/NS3-IN-4 hydrochloride
Uniqueness
NS2B/NS3-IN-3 hydrochloride stands out due to its high potency and selectivity for the NS2B/NS3 protease. Compared to similar compounds, it exhibits stronger inhibitory effects and better pharmacokinetic properties, making it a more promising candidate for therapeutic development .
Properties
Molecular Formula |
C19H22ClN3O2 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
6-(furan-3-yl)-N-(piperidin-4-ylmethyl)-1H-indole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H21N3O2.ClH/c23-19(21-11-13-3-6-20-7-4-13)18-10-15-2-1-14(9-17(15)22-18)16-5-8-24-12-16;/h1-2,5,8-10,12-13,20,22H,3-4,6-7,11H2,(H,21,23);1H |
InChI Key |
ILKRKFAPUXCGDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=CC3=C(N2)C=C(C=C3)C4=COC=C4.Cl |
Origin of Product |
United States |
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